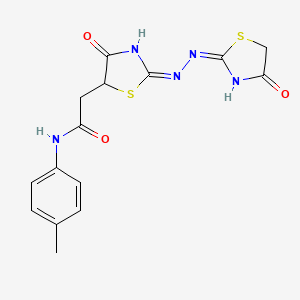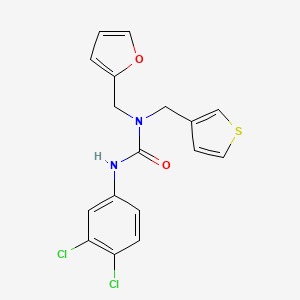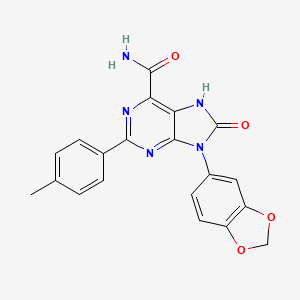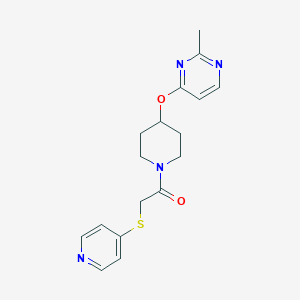![molecular formula C12H17NO B2615953 [1-(4-Aminophenyl)cyclopentyl]methanol CAS No. 1368639-80-8](/img/structure/B2615953.png)
[1-(4-Aminophenyl)cyclopentyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Aminophenyl)cyclopentyl]methanol: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is characterized by the presence of an aminophenyl group attached to a cyclopentyl ring, which is further connected to a methanol group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Aminophenyl)cyclopentyl]methanol typically involves the reaction of 4-aminobenzyl alcohol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: [1-(4-Aminophenyl)cyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(4-Aminophenyl)cyclopentyl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds .
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in biochemical assays to investigate its effects on cellular processes .
Medicine: In medicine, this compound is explored for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases or conditions .
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of [1-(4-Aminophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparación Con Compuestos Similares
[1-(4-Hydroxyphenyl)cyclopentyl]methanol: Similar structure but with a hydroxy group instead of an amino group.
[1-(4-Methoxyphenyl)cyclopentyl]methanol: Contains a methoxy group in place of the amino group.
[1-(4-Chlorophenyl)cyclopentyl]methanol: Features a chloro group instead of an amino group.
Uniqueness: The presence of the aminophenyl group in [1-(4-Aminophenyl)cyclopentyl]methanol distinguishes it from other similar compounds. This functional group imparts unique chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
[1-(4-aminophenyl)cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNZAFADSUNWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368639-80-8 |
Source


|
| Record name | [1-(4-aminophenyl)cyclopentyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2615871.png)
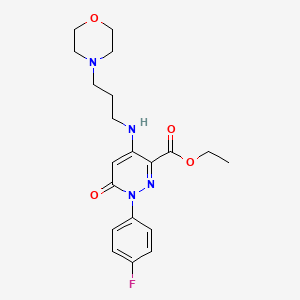
![(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2615873.png)
![6-methyl-3-(4-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2615874.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-butoxybenzamide](/img/structure/B2615877.png)
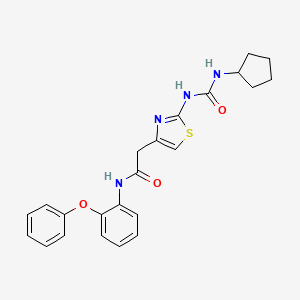
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(4-fluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2615881.png)
![1-((3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2615882.png)
![8-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2615883.png)
![2-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-6-methylpyrazine](/img/structure/B2615885.png)
